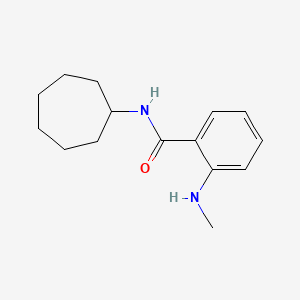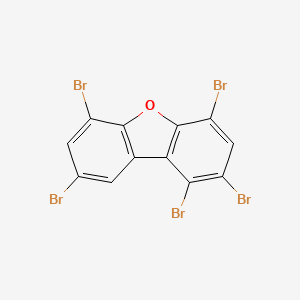
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- is a chemical compound that contains a silane group bonded to a 1,5-dioxo-1,5-pentanediyl group, with two 1,1-dimethylethyl and dimethyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- typically involves the reaction of silane precursors with 1,5-dioxo-1,5-pentanediyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides. Substitution reactions can result in the formation of various silane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in biomolecular labeling and imaging.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in catalysis, the compound may interact with substrates to facilitate chemical transformations. In biological systems, it may bind to specific biomolecules to enable imaging or therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)ethyl-
- Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylpropyl)dimethyl-
Uniqueness
The uniqueness of Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
223386-89-8 |
|---|---|
Molekularformel |
C17H36O2Si2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
1,5-bis[tert-butyl(dimethyl)silyl]pentane-1,5-dione |
InChI |
InChI=1S/C17H36O2Si2/c1-16(2,3)20(7,8)14(18)12-11-13-15(19)21(9,10)17(4,5)6/h11-13H2,1-10H3 |
InChI-Schlüssel |
ZRQRHZNZKDPWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C(=O)CCCC(=O)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
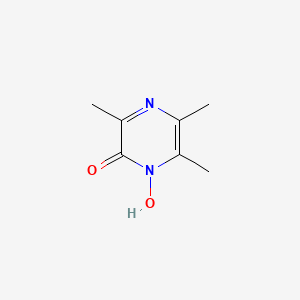
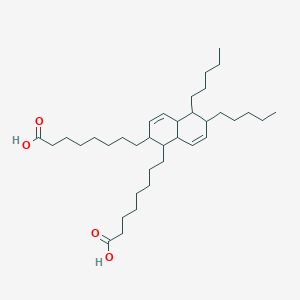
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
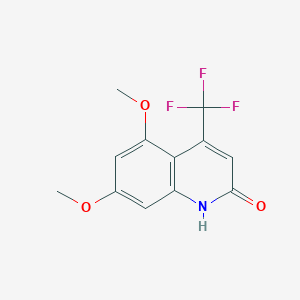
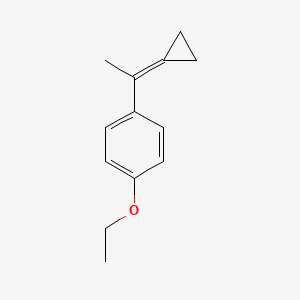
![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

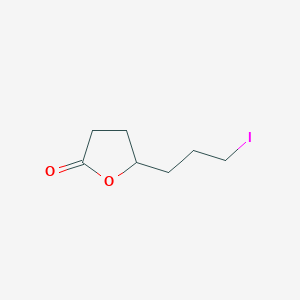
silane](/img/structure/B14242736.png)
